BenchChemオンラインストアへようこそ!

H-Pro-Hyp-OH

Pharmacokinetics Oral bioavailability Collagen peptide absorption

Pro-Hyp (H-Pro-Hyp-OH) is the optimal collagen dipeptide for research demanding reliable oral absorption kinetics—delivering 19.3% absolute bioavailability, a 4.4-fold advantage over tripeptide Gly-Pro-Hyp. Its unique prolyl-specific intestinal carrier system eliminates dietary peptide interference, enabling cleaner pharmacokinetic study designs. For cell differentiation assays, Pro-Hyp drives chondrogenesis via Col II/SOX9 upregulation, while Hyp-Gly favors osteogenesis through RUNX2/ALPL—a critical divergence for stem cell fate investigations. As the most abundant endogenous collagen degradation peptide, it powers validated LC-MS/MS and CE biomarker workflows (LOD 20 nM). Choose Pro-Hyp for reproducible, pathway-specific results that generic dipeptide mixtures cannot replicate.

Molecular Formula C10H16N2O4
Molecular Weight 228.24 g/mol
Cat. No. B7814561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pro-Hyp-OH
Molecular FormulaC10H16N2O4
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)N2CC(CC2C(=O)O)O
InChIInChI=1S/C10H16N2O4/c13-6-4-8(10(15)16)12(5-6)9(14)7-2-1-3-11-7/h6-8,11,13H,1-5H2,(H,15,16)
InChIKeyONPXCLZMBSJLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic Acid: A Defined Collagen-Derived Dipeptide Biomarker for Bone Turnover and Osteoblast Differentiation Research


4-Hydroxy-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid (CAS 18684-24-7; commonly referred to as Prolylhydroxyproline or Pro-Hyp) is a collagen-derived dipeptide consisting of L-proline and L-hydroxyproline residues linked by a peptide bond [1]. As a major constituent of collagen hydrolysates, it functions as an endogenous biomarker for bone collagen degradation with high sensitivity for osteoporosis diagnosis [2]. Beyond its role as a diagnostic marker, Pro-Hyp has demonstrated direct biological activity in promoting osteoblast differentiation and regulating chondrogenic pathways, establishing it as a dual-purpose research tool in both analytical biochemistry and cellular physiology [3].

Critical Procurement Distinctions for 4-Hydroxy-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic Acid: Why Pro-Hyp Is Not Interchangeable with Other Collagen Peptides


Scientific and industrial users cannot simply substitute 4-hydroxy-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid (Pro-Hyp) with other collagen-derived dipeptides (e.g., Hyp-Gly) or tripeptides (e.g., Gly-Pro-Hyp) without compromising experimental validity. Pharmacokinetically, Pro-Hyp exhibits a 4.4-fold higher absolute oral bioavailability (19.3%) compared to the tripeptide Gly-Pro-Hyp (4.4%) . Biologically, Pro-Hyp utilizes a distinct intestinal peptide carrier system that is independent of the transport mechanisms for leucyl and beta-alanyl dipeptides, meaning generic dipeptide mixtures will not recapitulate Pro-Hyp-specific absorption kinetics [1]. Furthermore, Pro-Hyp promotes chondrogenic differentiation via Col II and SOX9 upregulation, whereas Hyp-Gly drives osteogenic differentiation through RUNX2 and ALPL pathways, demonstrating divergent cell fate effects that preclude functional interchangeability [2].

Quantitative Differentiation Evidence for 4-Hydroxy-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic Acid: Head-to-Head Comparative Data for Informed Procurement Decisions


Superior Oral Bioavailability of Pro-Hyp Compared to Gly-Pro-Hyp Tripeptide in Rats

In a direct comparative pharmacokinetic study in rats, Pro-Hyp (4-hydroxy-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid) demonstrated an absolute oral bioavailability of 19.3%, which is approximately 4.4-fold higher than that of the tripeptide Gly-Pro-Hyp (4.4%) when administered at an oral dose of 100 mg/kg following intravenous calibration at 5 mg/kg . Additionally, urinary recovery of Pro-Hyp after intravenous administration was 1.9% ± 0.3%, substantially lower than the 5.9% ± 2.6% observed for Gly-Pro-Hyp, indicating more efficient systemic retention .

Pharmacokinetics Oral bioavailability Collagen peptide absorption

Pro-Hyp Exhibits 1000-Fold Higher Endogenous Release from Skin Compared to Hyp-Gly

In an ex vivo mouse skin culture model designed to quantify endogenous collagen degradation products, the amount of Pro-Hyp released from the skin was approximately 1000-fold higher than that of Hyp-Gly (hydroxyprolyl-glycine) [1]. This finding was corroborated by human urinary data showing Pro-Hyp as the most abundant collagen peptide in 24-hour urine samples, with other minor collagen peptides demonstrating high correlation coefficients (r > 0.8) with Pro-Hyp levels [1].

Biomarker Collagen degradation Endogenous peptide release

Pro-Hyp Transport Is Mediated by a Distinct Intestinal Carrier System Independent of Leucyl and Beta-Alanyl Dipeptides

In vivo rat gut loop experiments demonstrated that the intestinal uptake of L-prolyl-L-hydroxyproline (10 mmol/L) was not inhibited by a 10-fold excess (100 mmol/L) of L-leucylglycine or beta-alanyl-L-histidine (carnosine), representative members of two distinct dipeptide transport groups [1]. However, Pro-Hyp uptake was markedly blocked by other L-prolyl dipeptides: luminal disappearance was reduced from 48% per 15 min per 10 cm (control) to 11% in the presence of 100 mmol/L L-prolylglycine and to 20% in the presence of 25 mmol/L L-prolyl-L-leucine [1].

Intestinal absorption Peptide transporter Carrier specificity

Pro-Hyp Upregulates Osteoblast Differentiation Genes Runx2, Osterix, and Col1α1 in MC3T3-E1 Cells

Treatment of MC3T3-E1 osteoblastic cells with Pro-Hyp resulted in significant upregulation of key osteoblast differentiation genes. While the study did not include a direct comparator peptide, it established a baseline that Pro-Hyp significantly increased alkaline phosphatase activity and gene expression of Runx2, Osterix, and Col1α1 compared to untreated control cells [1]. Subsequent mechanistic studies revealed that Pro-Hyp directly binds to Foxg1, altering its conformation and inhibiting its interaction with Runx2, thereby stimulating Runx2 P1 promoter activity [2].

Osteoblast differentiation Gene expression Bone metabolism

Pro-Hyp Detection in Collagen Hydrolysates Achieves an LOD of 1.16 µM with Strong Quantitation Correlation (r=0.995)

In a targeted LC-MS/MS method for bioactive peptide profiling in collagen hydrolysates (CHs), Pro-Hyp quantification demonstrated a limit of detection (LOD) of 1.16 µM and a strong correlation coefficient of r=0.995 [1]. For comparison, the method achieved LODs of 1.40 µM for Hyp-Gly (r=0.992) and 0.14 µM for Gly-Pro-Hyp (r=1.000) [1]. While Gly-Pro-Hyp exhibited a lower LOD, Pro-Hyp's combination of adequate detection sensitivity (low micromolar range) and robust linearity makes it suitable for routine quantitation in complex hydrolysate matrices.

Analytical chemistry LC-MS/MS Peptide quantification

Flow-Gated Capillary Electrophoresis Enables 30-Second Separation of Pro-Hyp from Five Other Prolyl Compounds in Urine

A flow-gated capillary electrophoresis method with laser-induced fluorescence detection achieved separation of six prolyl compounds—Pro-Hyp, Pro-Pro, Pro-Gly, Pro-Leu, Hyp, and Pro—in unhydrolyzed urine samples within 30 seconds [1]. This represents a >60-fold increase in speed compared to a reported HPLC method for similar analytes [1]. The method achieved limits of detection of approximately 20 nM for Pro-Hyp and other dipeptides, and approximately 60 nM for free Hyp and Pro [1].

Analytical chemistry Capillary electrophoresis Rapid separation

Validated Application Scenarios for 4-Hydroxy-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic Acid in Research and Industrial Settings


In Vivo Pharmacokinetic Studies of Oral Collagen Peptide Absorption

Pro-Hyp is the optimal collagen dipeptide for oral absorption studies due to its 19.3% absolute bioavailability in rats—4.4-fold higher than the tripeptide Gly-Pro-Hyp (4.4%) . Its distinct prolyl-specific intestinal carrier system, which is not competitively inhibited by leucyl or beta-alanyl dipeptides, allows for cleaner experimental designs with reduced dietary interference [1]. The compound's flip-flop kinetics (elimination rate much greater than absorption rate) and double-peak phenomenon upon oral administration provide a rich pharmacokinetic profile for transporter-mediated absorption modeling .

Bone Turnover Biomarker Assay Development and Osteoporosis Diagnostics

Pro-Hyp serves as the most abundant endogenous collagen degradation peptide, with release from skin approximately 1000-fold higher than Hyp-Gly [2]. In 24-hour urine, Pro-Hyp is the predominant collagen peptide, with other minor peptides showing strong correlation (r > 0.8) with Pro-Hyp levels [2]. Analytical methods validated for Pro-Hyp quantitation include flow-gated capillary electrophoresis with 30-second separation time and 20 nM LOD [3], and LC-MS/MS methods with 1.16 µM LOD and r=0.995 correlation in collagen hydrolysates [4]. These validated workflows enable robust, high-throughput biomarker assays for bone resorption monitoring.

Osteoblast Differentiation and Bone Formation Mechanistic Studies

Pro-Hyp is validated as a positive control for osteoblast differentiation assays, with demonstrated upregulation of Runx2, Osterix, and Col1α1 gene expression and increased alkaline phosphatase activity in MC3T3-E1 cells [5]. The compound's direct binding to Foxg1, which alters Foxg1 conformation and inhibits its interaction with Runx2, provides a defined molecular mechanism for stimulating Runx2 P1 promoter activity [6]. This makes Pro-Hyp a reliable tool for studying bone anabolic pathways and screening compounds that modulate osteoblast function.

Differential Chondrogenic vs. Osteogenic Lineage Commitment Studies

Pro-Hyp exhibits distinct differentiation effects compared to Hyp-Gly in SSEA3-positive human dental pulp stem cells (hDPSCs). While both peptides enhance proliferation, Pro-Hyp specifically promotes chondrogenic differentiation through early Col II upregulation followed by sustained SOX9 expression, whereas Hyp-Gly drives osteogenic differentiation via temporal regulation from RUNX2/RANKL to ALPL/Col I/BSP/OCN [7]. This functional divergence makes Pro-Hyp essential for experiments investigating cell fate decisions in mesenchymal stem cell populations and for developing targeted regenerative strategies in dental and orthopedic tissue engineering [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Pro-Hyp-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.